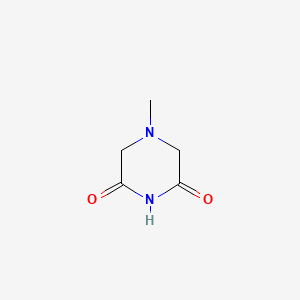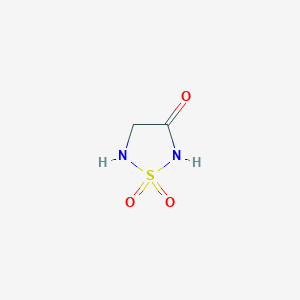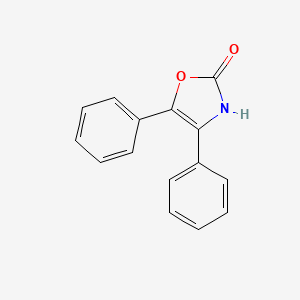
4,5-Diphenyl-4-oxazolin-2-one
Übersicht
Beschreibung
4,5-Diphenyl-4-oxazolin-2-one is a compound of interest in organic chemistry due to its unique structure and the potential for various chemical reactions. It serves as a crucial intermediate in the synthesis of numerous organic compounds, including polymers, pharmaceuticals, and other materials with significant applications in various industries.
Synthesis Analysis
The synthesis of 4,5-Diphenyl-4-oxazolin-2-one involves photochemical reactions and thermal dimerization processes. Irradiation of 3-phenyl-2H-azirines leads to benzonitrilemethylide intermediates, which can be trapped by carbon dioxide to yield 4-phenyl-3-oxazolin-5-ones. These intermediates, upon further irradiation, undergo photoextrusion of carbon dioxide to reform the benzonitrile-methylides, which can be trapped by dimethyl acetylenedicarboxylate (Gakis et al., 1976).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2,2-diphenyl-5-dichloromethylene-3-oxazoline-4-ethylcarboxylate, has been established using X-ray crystallography. This provides insights into the geometric configuration and spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical behavior (Puranik & Tavale, 1992).
Chemical Reactions and Properties
4,5-Diphenyl-4-oxazolin-2-one undergoes recyclization under the influence of primary amines, leading to 1-substituted 4,5-diphenyl-4-imidazolin-2-ones and -2-thiones. This demonstrates its reactivity and the potential for generating a variety of derivatives through chemical modifications (Kalcheva & Tsvetanska, 1981).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry of Oxazoline Ligands
4,5-Dihydro-1,3-oxazole ligands, including 4,5-diphenyl-4-oxazolin-2-one, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. Their attractiveness lies in the versatility of ligand design, ease of synthesis from available precursors, and the modulation of chiral centers near donor atoms. This review highlights the transition metal coordination chemistry of oxazolines, focusing on structural characterization in solid state and solution (Gómez, Muller, & Rocamora, 1999).
Recyclization Under Amine Influence
4,5-Diphenyl-4-oxazolin-2-one undergoes recyclization to 1-substituted 4,5-diphenyl-4-imidazolin-2-ones under the influence of primary amines. This process demonstrates the compound's reactivity and potential in creating new chemical structures (Kalcheva & Tsvetanska, 1981).
Biomedical Applications
Poly(2-alkenyl-2-oxazoline)s like poly(2-isopropenyl-2-oxazoline) show promise in various biomedical applications. This study details the preparation of PIPOx through free-radical polymerization and its evaluation for cytotoxicity and immunomodulative properties. The findings suggest that PIPOx is biocompatible and suitable for biomedical applications (Kroneková et al., 2016).
Agricultural Chemical Applications
4,5-Diphenyl-4-oxazolin-2-one derivatives exhibit acaricidal activity against agricultural pests. This study designed and synthesized novel oxazoline derivatives containing an oxime ether moiety, demonstrating their high acaricidal activity against Tetranychus cinnabarinus and suggesting their potential as effective agricultural chemicals (Li et al., 2014).
Cytotoxicity and Immunological Studies
Poly(2-oxazolines), including those with varying alkyl chain lengths and molar masses, have been tested for cell cytotoxicity in vitro. The study shows low cytotoxicity of these polymers and explores their potential in drug delivery and immunobiology due to their immunosuppressive effects on cellular parameters (Kronek et al., 2011).
Photoreactions and Synthesis
Studies on the photochemical synthesis of 4-phenyl-3-oxazolin-5-ones, including derivatives of 4,5-diphenyl-4-oxazolin-2-one, explore their thermal dimerization and photoreactions with carbonyl compounds. These reactions are important for understanding the compound's behavior in photoinduced synthesis processes (Gakis et al., 1976).
QSAR for Agricultural Pest Control
Quantitative analysis of ovicidal activity of 2,4-diphenyl-1,3-oxazoline congeners against agricultural pests like the two-spotted spider mites Tetranychus urticae has been conducted. This QSAR analysis aids in understanding the compound's effectiveness in pest control (Suzuki et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-diphenyl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPBTGBWTUWCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198221 | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,5-Diphenyl-4-oxazolin-2-one | |
CAS RN |
5014-83-5 | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


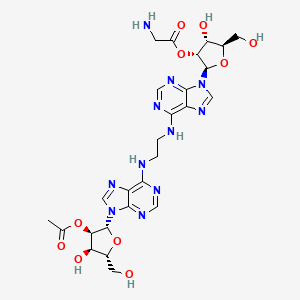
![methyl (2S)-2-[(2-amino-2-methylpropanoyl)-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate](/img/structure/B1213373.png)
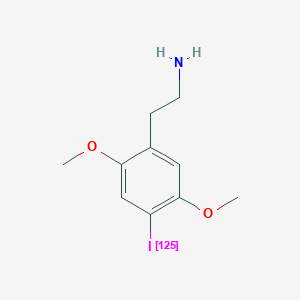

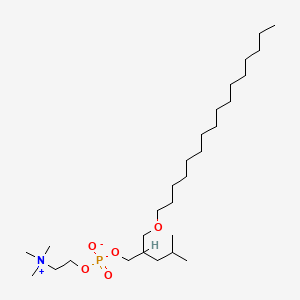
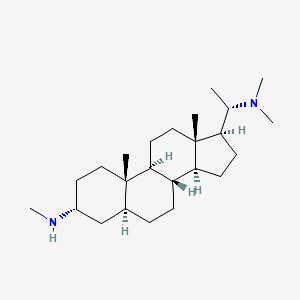
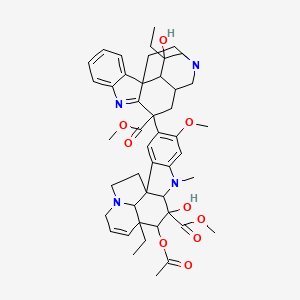
![6-(Hydroxymethyl)benzo[a]pyrene](/img/structure/B1213382.png)
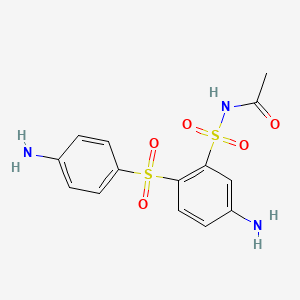
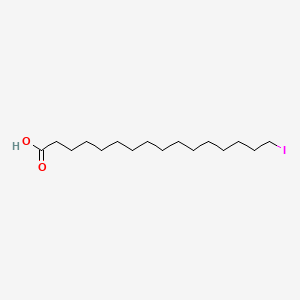
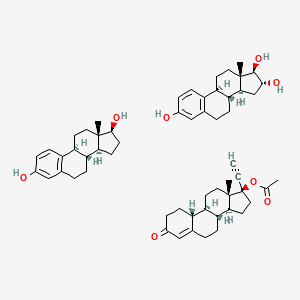
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)
